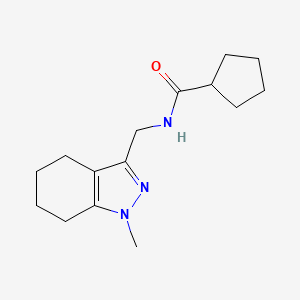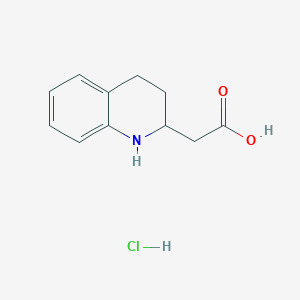![molecular formula C14H23N3O B2441274 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097891-80-8](/img/structure/B2441274.png)
6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds . Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in the production of various drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, a pyridazinone ring, and a methyl group attached to the piperidine ring . The exact 3D structure could not be found in the search results.Applications De Recherche Scientifique
Metabolic Studies
6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, due to its structural complexity, is likely to undergo various metabolic transformations in biological systems. For instance, in a study on the metabolism of L-735,524, a compound with a somewhat related structure, significant metabolic pathways were identified, including glucuronidation, N-oxidation, para-hydroxylation, and N-depyridomethylation (Balani et al., 1995). These findings suggest that compounds with similar structural features may undergo extensive metabolic modification, which could influence their pharmacokinetic profiles and biological activity.
Pharmacokinetic Profiling
Understanding the pharmacokinetic behavior of complex molecules like 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is crucial for their development as therapeutic agents. For example, the study on the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, provides insights into the extensive metabolism and the routes of excretion for such compounds (Renzulli et al., 2011). These findings are essential for predicting the behavior of similar compounds in vivo and can guide dose selection and safety assessments in clinical trials.
Neuropharmacological Applications
Compounds with structural similarities to 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may exhibit neuropharmacological activities. For instance, the evaluation of ampakine CX516, a compound that modulates AMPA receptors, in schizophrenia treatment demonstrates the potential neuropharmacological applications of such molecules (Marenco et al., 2002). Although the study did not show dramatic effects, it highlights the importance of exploring the neuropharmacological potential of novel compounds.
Repellent Efficacy
The structure of 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suggests potential for use in repellent formulations. A study on the repellent efficacy of a piperidine compound against mosquitoes and black flies indicates the potential applications of similar compounds in developing new repellents (Debboun et al., 2000). These findings could guide the design and development of novel repellent molecules with enhanced efficacy and safety profiles.
Anticoagulant Effects
The exploration of new anticoagulants is critical for advancing thrombosis treatment. A study on the anticoagulant MD 805 demonstrated its utility in patients undergoing hemodialysis, suggesting the potential of structurally similar compounds in anticoagulation therapy (Matsuo et al., 1986). This research area may benefit from further investigation into compounds like 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one for their potential anticoagulant properties.
Propriétés
IUPAC Name |
6-methyl-2-[(1-propan-2-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-8-6-13(7-9-16)10-17-14(18)5-4-12(3)15-17/h4-5,11,13H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBULIXMPDQTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)



![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)


![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)


![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)